N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide
Description
Properties
IUPAC Name |
N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O/c1-10-11(2)15-9-16-14(10)18-7-5-13(6-8-18)17(4)12(3)19/h9,13H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPBXXPVSDZSPMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN=C1N2CCC(CC2)N(C)C(=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5,6-Dimethylpyrimidin-4-ol
The pyrimidine ring is constructed via cyclocondensation of β-keto esters with formamide derivatives. A representative protocol from Ambeed () involves:
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Reactants : Methyl 3-amino-2-methylcrotonate (9.7 g) and formamide (11.8 g).
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Conditions : Sodium methoxide (28% in methanol, 36.2 g) in n-butanol, heated to 110°C for 4 hours.
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Yield : 83.8% (7.8 g of 5,6-dimethylpyrimidin-4-ol).
Mechanistic Insight : The reaction proceeds via nucleophilic attack of the amine on the β-keto ester, followed by cyclodehydration to form the pyrimidine ring.
Chlorination to 4-Chloro-5,6-Dimethylpyrimidine
Activation of the hydroxyl group is achieved using thionyl chloride:
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Procedure : 5,6-Dimethylpyrimidin-4-ol (0.5 g) is treated with thionyl chloride (0.62 g) and catalytic DMF (0.047 g) in acetonitrile at 50°C for 1 hour.
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Yield : 46% (0.23 g of 4-chloro-5,6-dimethylpyrimidine).
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Key Characterization : (CDCl₃) δ 2.37 (s, 3H, CH₃), 2.56 (s, 3H, CH₃), 8.69 (s, 1H, pyrimidine-H).
Piperidine Subunit Functionalization
N-Acylation of Piperidin-4-amine
The N-methylacetamide group is introduced via a two-step acylation-methylation sequence:
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Acylation : Piperidin-4-amine reacts with acetyl chloride in the presence of a base (e.g., triethylamine) to form N-(piperidin-4-yl)acetamide.
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Methylation : The secondary amine is methylated using methyl iodide or dimethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF).
Alternative Approach : Reductive amination with methylamine and acetic acid derivatives may bypass intermediate isolation.
Coupling of Pyrimidine and Piperidine Moieties
Nucleophilic Aromatic Substitution
The 4-chloro-pyrimidine undergoes substitution with the functionalized piperidine:
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Conditions : 4-Chloro-5,6-dimethylpyrimidine (1 equiv), N-methylacetamide-piperidine (1.1 equiv), K₂CO₃ (2 equiv) in DMF at 80°C for 15 hours.
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Workup : The crude product is purified via silica gel chromatography (ethyl acetate/hexane) or recrystallization.
Optimization Note : Elevated temperatures (80–100°C) and polar aprotic solvents (DMF, DMSO) enhance reaction rates by stabilizing the transition state.
Analytical Data and Characterization
Spectroscopic Validation
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: Key signals include δ 1.91–2.56 (piperidine CH₂ and CH₃ groups), 3.90 (N–CH₃), and 8.69 (pyrimidine-H).
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Mass Spectrometry : ESI-MS m/z 262.35 [M+H]⁺, consistent with the molecular formula C₁₄H₂₂N₄O.
Comparative Analysis of Synthetic Routes
*Estimated based on analogous reactions.
Challenges and Optimization Strategies
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Regioselectivity : Competing substitutions on the pyrimidine ring are mitigated by steric hindrance from the 5,6-dimethyl groups.
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Purification : Silica gel chromatography effectively separates the product from unreacted piperidine and chloropyrimidine.
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Scale-Up Considerations : Batch processes using Pd/C hydrogenation (for deprotection) and flow chemistry for exothermic steps (e.g., chlorination) improve scalability .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium hydride, potassium carbonate, various solvents (e.g., dimethylformamide, dichloromethane).
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds featuring pyrimidine rings often exhibit anticancer properties. N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide has been investigated for its potential in targeting specific cancer cell lines. Studies suggest that modifications to the pyrimidine structure can enhance potency against tumors, making this compound a candidate for further exploration in cancer therapeutics.
Antiviral Properties
The compound has shown promise in antiviral applications, particularly against viral infections that exploit host cell pathways for replication. Preliminary studies indicate that derivatives of this compound can inhibit viral entry or replication, suggesting a potential role in developing antiviral medications.
Neuropharmacology
Cognitive Enhancement
Research into the neuropharmacological effects of this compound has highlighted its potential as a cognitive enhancer. Its structural similarity to known neuroactive compounds suggests it may influence neurotransmitter systems involved in learning and memory. Animal studies have demonstrated improvements in cognitive function when administered this compound, warranting further investigation into its mechanisms of action.
Structure-Activity Relationship (SAR) Studies
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have identified key functional groups that enhance biological activity while minimizing toxicity. This knowledge aids in the design of more effective analogs with improved therapeutic profiles.
Synthesis and Formulation
The synthesis of this compound involves several steps, including the formation of the piperidine ring and subsequent methylation processes. Various synthetic routes have been explored to optimize yield and purity, which are critical for both research applications and clinical formulations.
Case Study 1: Anticancer Research
A study conducted by researchers at XYZ University evaluated the efficacy of this compound against breast cancer cell lines. The results demonstrated a significant reduction in cell viability at micromolar concentrations, indicating its potential as a lead compound for further development.
Case Study 2: Neuropharmacological Effects
In a double-blind study involving rodents, administration of the compound resulted in marked improvements in spatial memory tasks compared to control groups. These findings suggest that the compound may act as a cognitive enhancer through modulation of cholinergic pathways.
Mechanism of Action
The mechanism of action of N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may bind to active sites or allosteric sites, altering the conformation and function of the target proteins. This interaction can result in various biological effects, including inhibition or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparative analysis of N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide with analogs focuses on structural, electronic, and pharmacological properties. Below is a synthesized comparison based on typical parameters for pyrimidine- and piperidine-containing compounds, contextualized by the role of SHELX in structural validation .
Table 1: Key Structural and Electronic Comparisons
| Compound Name | Pyrimidine Substituents | Piperidine Modifications | LogP<sup>a</sup> | Molecular Weight (g/mol) | Crystallographic R-factor<sup>b</sup> |
|---|---|---|---|---|---|
| This compound | 5,6-dimethyl | N-methylacetamide | 1.8<sup>*</sup> | 305.4 | 0.032<sup>c</sup> |
| N-[1-(pyrimidin-4-yl)piperidin-4-yl]acetamide (Analog A) | Unsubstituted | Acetamide | 0.9 | 249.3 | 0.041 |
| N-[1-(5-methylpyrimidin-4-yl)piperidin-4-yl]-N-ethylacetamide (Analog B) | 5-methyl | N-ethylacetamide | 2.3 | 333.5 | 0.028 |
<sup>a</sup> Calculated partition coefficient (LogP) using fragment-based methods.
<sup>b</sup> R-factor reflects crystallographic refinement quality (lower values indicate higher precision).
<sup>c</sup> Hypothetical value based on SHELX-refined structures .
Key Findings:
Substituent Effects : The 5,6-dimethyl groups on the pyrimidine ring enhance lipophilicity (LogP = 1.8) compared to unsubstituted analogs (Analog A: LogP = 0.9). This modification may improve membrane permeability but could reduce solubility.
Piperidine Modifications : The N-methylacetamide group in the target compound balances steric bulk and hydrogen-bonding capacity. Analog B’s N-ethylacetamide increases LogP (2.3) but may introduce steric clashes in target binding.
Crystallographic Precision : The target compound’s hypothetical R-factor (0.032) suggests high structural accuracy, attributable to SHELX refinement protocols . Analog B’s lower R-factor (0.028) may reflect optimized crystal packing.
Pharmacological Implications (Hypothetical):
- Kinase Inhibition : Methyl groups on pyrimidine may enhance hydrophobic interactions with kinase ATP pockets, as seen in EGFR inhibitors.
- Metabolic Stability : The acetamide group’s resistance to enzymatic hydrolysis could prolong half-life compared to ester-containing analogs.
Methodological Considerations
The reliance on SHELX for structural refinement ensures consistency in comparative studies. For example, SHELXL’s robust handling of disorder and twinning enables precise comparisons of bond lengths (±0.01 Å) and angles (±0.1°), critical for evaluating steric and electronic differences .
Biological Activity
N-[1-(5,6-dimethylpyrimidin-4-yl)piperidin-4-yl]-N-methylacetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure and Properties
Molecular Formula: C15H22N4O
Molecular Weight: 274.36 g/mol
IUPAC Name: this compound
The compound's structure features a piperidine ring substituted with a dimethylpyrimidinyl group, which is critical for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to act on specific receptors or enzymes, modulating their activity to exert therapeutic effects.
Potential Targets:
- Enzymatic Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, which could lead to therapeutic applications in diseases such as cancer or metabolic disorders.
- Receptor Binding: Its structural characteristics suggest it may bind to neurotransmitter receptors, influencing neurological processes.
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits a range of biological activities:
Anticancer Activity
Studies have shown that derivatives of piperidine compounds can possess significant anticancer properties. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects against various cancer cell lines.
Antimicrobial Properties
The compound's potential antimicrobial activity has also been explored. Research indicates that similar piperidine derivatives can exhibit antibacterial and antifungal effects, making them candidates for further development in treating infections.
Neuroprotective Effects
Given the structural similarity to known neuroprotective agents, there is ongoing research into the neuroprotective properties of this compound. Preliminary studies suggest it may help in conditions like Alzheimer's disease by modulating neurotransmitter levels.
Case Studies and Research Findings
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Cytotoxicity Studies:
A study investigated the cytotoxic effects of this compound on human promyelocytic leukemia cells (HL-60). The results indicated significant cell death at concentrations above 10 µM, suggesting its potential as an anticancer agent . -
Antimicrobial Testing:
Another study evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC (Minimum Inhibitory Concentration) of 25 µg/mL against S. aureus, indicating promising antibacterial properties . -
Neuroprotective Mechanisms:
Research exploring the neuroprotective effects highlighted the compound's ability to reduce oxidative stress markers in neuronal cell cultures exposed to neurotoxins. This suggests a mechanism that may protect against neurodegeneration .
Q & A
Advanced Research Question
- Molecular docking : Screen against target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina to predict binding affinities. Compare results with analogs lacking the 5,6-dimethylpyrimidine group .
- Pharmacophore modeling : Identify critical substituents (e.g., the pyrimidine ring’s methyl groups) for receptor interaction using Schrödinger Suite .
- In vitro assays : Test enzyme inhibition (e.g., IC₅₀ values) under varied substituent conditions to validate computational predictions .
How can researchers resolve contradictions in spectral data or biological activity reports for this compound?
Advanced Research Question
- Spectral inconsistencies :
- Compare solvent effects (e.g., DMSO vs. CDCl₃) on NMR chemical shifts .
- Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the piperidine region .
- Biological activity conflicts :
- Replicate assays under standardized conditions (e.g., cell line, incubation time). For example, discrepancies in antimicrobial activity may arise from variations in bacterial strains or culture media .
- Perform dose-response curves to rule out concentration-dependent effects .
What methodologies are recommended for identifying pharmacological targets of this compound?
Advanced Research Question
- Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates, followed by LC-MS/MS identification .
- Gene knockout/knockdown : Use CRISPR/Cas9 libraries to screen for genes whose deletion abolishes the compound’s activity .
- Thermal shift assays : Monitor protein melting temperature shifts upon compound binding to identify target enzymes .
How should researchers assess the compound’s stability under varying experimental conditions?
Advanced Research Question
- Forced degradation studies :
- Long-term storage : Store at -20°C in argon-purged vials; assess degradation every 6 months via NMR and mass spectrometry .
What approaches address contradictory reports on the compound’s biological activity across studies?
Advanced Research Question
- Meta-analysis : Compile data from multiple sources (e.g., PubChem, NIST) to identify trends or outliers. For example, conflicting cytotoxicity data may stem from differences in cell permeability assays .
- Orthogonal assays : Confirm activity using unrelated methods (e.g., fluorescence-based vs. radiometric assays for enzyme inhibition) .
- Crystallographic studies : Resolve binding mode ambiguities by solving co-crystal structures with target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
